molecular formula C16H15NO3S B6506676 N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide CAS No. 1428380-54-4

N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B6506676
CAS No.: 1428380-54-4
M. Wt: 301.4 g/mol
InChI Key: NLXKSKJWPMQUEN-UHFFFAOYSA-N
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Description

N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a heterocyclic carboxamide featuring a furan-2-carboxamide core substituted with a furan-3-ylmethyl and a 2-(thiophen-2-yl)ethyl group. This compound combines aromatic heterocycles (furan and thiophene) with a flexible alkyl chain, enabling diverse intermolecular interactions. Its synthesis typically involves amide coupling between furan-2-carbonyl chloride and substituted amines under reflux conditions, as seen in analogous protocols .

However, its biological activity remains underexplored compared to related carboxamides.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-16(15-4-1-8-20-15)17(11-13-6-9-19-12-13)7-5-14-3-2-10-21-14/h1-4,6,8-10,12H,5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXKSKJWPMQUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Furan/Thiophene Carboxamides

The following table compares key structural and physicochemical properties of N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide with analogous compounds:

Compound Name Substituents Physicochemical Properties Key Findings
This compound Furan-3-ylmethyl, 2-(thiophen-2-yl)ethyl High lipophilicity (logP ~3.5) Limited solubility in aqueous media; potential for π-π stacking interactions.
N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl)furan-2-carboxamide Thiophen-3-yl, tert-butylphenyl, tert-butylamino logP ~4.1 Enhanced metabolic stability due to bulky tert-butyl groups.
N-(2-nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide, 2-nitrophenyl Melting point: 397 K Exhibits weak C–H⋯O/S interactions in crystal packing; no classical H-bonds.
N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Chromenone, thiazolidinone, furan-2-carboxamide Soluble in DMF, DMSO Demonstrated moderate antifungal activity (MIC: 16 µg/mL against C. albicans).
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate Naphthofuran, nitro, acetylated amine Crystalline solid Antibacterial activity against S. aureus (MIC: 32 µg/mL).

Structural and Functional Divergence

  • Heterocyclic Core Influence :

    • Thiophene-containing analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit stronger intermolecular C–H⋯S interactions compared to furan-based compounds, which rely more on π-π stacking due to furan’s electron-rich nature.
    • The presence of a thiophen-2-yl group in the target compound may enhance binding to sulfur-recognizing enzymes (e.g., cytochrome P450 isoforms) compared to thiophen-3-yl derivatives.
  • Substituent Effects :

    • Bulky substituents (e.g., tert-butyl groups in compound 20) improve metabolic stability but reduce aqueous solubility.
    • Nitro groups (e.g., in naphthofuran derivatives) enhance antibacterial activity but may increase toxicity.
  • Biological Activity Trends: Carboxamides with fused aromatic systems (e.g., naphthofuran or chromenone) show broader antimicrobial activity compared to monocyclic analogs. Thiazolidinone hybrids (e.g., compound in) demonstrate dual antifungal and anti-inflammatory properties, suggesting a multifunctional scaffold.

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